Benzene-1,4-diyl bis(4-tert-butylbenzoate)
Description
Benzene-1,4-diyl bis(4-tert-butylbenzoate) is a symmetric aromatic diester compound featuring a central benzene ring substituted at the 1,4-positions with 4-tert-butylbenzoate groups. The tert-butyl substituents confer significant steric bulk and hydrophobicity, distinguishing it from analogous compounds with polar or smaller substituents.
Properties
Molecular Formula |
C28H30O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-(4-tert-butylbenzoyl)oxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-11-7-19(8-12-21)25(29)31-23-15-17-24(18-16-23)32-26(30)20-9-13-22(14-10-20)28(4,5)6/h7-18H,1-6H3 |
InChI Key |
ATAFUTMUWPYHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,4-diyl bis(4-tert-butylbenzoate) typically involves the esterification of benzene-1,4-diol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: On an industrial scale, the production of Benzene-1,4-diyl bis(4-tert-butylbenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,4-diyl bis(4-tert-butylbenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Applications in Materials Science
1. Liquid Crystals:
Benzene-1,4-diyl bis(4-tert-butylbenzoate) is utilized in the development of liquid crystal displays (LCDs). Its structural rigidity and thermal stability make it an excellent candidate for liquid crystal formulations that require specific thermal and optical properties.
Table 1: Properties of Liquid Crystal Formulations
| Property | Value |
|---|---|
| Phase Transition Temperature | 120°C |
| Optical Clarity | High |
| Viscosity | Low |
2. Polymer Chemistry:
The compound serves as a building block in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.
Applications in Organic Synthesis
1. Synthesis of Advanced Materials:
Benzene-1,4-diyl bis(4-tert-butylbenzoate) is employed in the synthesis of various advanced materials, including polyesters and polyamides. These materials find applications in coatings, adhesives, and composites.
Case Study: Polymeric Coatings
A study demonstrated that incorporating Benzene-1,4-diyl bis(4-tert-butylbenzoate) into a polyester matrix improved the thermal stability and UV resistance of the coating. The modified coating exhibited a 30% increase in durability compared to traditional formulations.
Biological Applications
Recent research has explored the potential biological activities of Benzene-1,4-diyl bis(4-tert-butylbenzoate). Preliminary studies indicate that it may possess anti-inflammatory and antimicrobial properties.
Table 2: Biological Activity Data
| Activity Type | Test Organism | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Anti-inflammatory | Murine Model | Significant reduction in paw edema |
Mechanism of Action
The mechanism of action of Benzene-1,4-diyl bis(4-tert-butylbenzoate) involves its interaction with molecular targets through its ester and aromatic functional groups. These interactions can lead to various effects, such as stabilization of polymer matrices or modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The tert-butyl group in benzene-1,4-diyl bis(4-tert-butylbenzoate) contrasts with substituents in related compounds, influencing solubility, thermal stability, and reactivity:
*Calculated based on structural formula.
†Direct data unavailable; inferred from substituent chemistry.
Key Observations :
- Polarity: The amino-substituted analog (C₂₀H₁₆N₂O₄) exhibits higher polarity due to NH₂ groups, enhancing solubility in polar solvents compared to the hydrophobic tert-butyl variant .
- Steric Effects : The tert-butyl groups in the target compound likely reduce reactivity in nucleophilic substitution or ester hydrolysis due to steric shielding.
- Thermal Stability : Bulky tert-butyl groups may enhance thermal stability compared to smaller substituents, as seen in analogous aromatic esters .
Functional Group Variations and Reactivity
Functional groups significantly alter chemical behavior:
- Ester vs. Amide/Ketone : The ester linkage in benzene-1,4-diyl bis(4-tert-butylbenzoate) is more prone to hydrolysis than amides (e.g., compounds in ) but less reactive than ketones (e.g., 1,4-bis(4-tert-butylbenzoyl)-1,4-diazepane) .
- Biological Activity: highlights antimicrobial activity in bis-pyrazole and pyridine derivatives.
Structural and Crystallographic Insights
- Crystal Packing : Bulky tert-butyl groups may disrupt crystalline packing efficiency, leading to lower melting points compared to planar analogs like benzene-1,2-diaminium salts ().
- Synthetic Routes : outlines methods for synthesizing bis-heterocyclic compounds via α,β-unsaturated ketone intermediates. Similar strategies could apply to the target compound, with tert-butylbenzaldehyde as a precursor .
Biological Activity
Benzene-1,4-diyl bis(4-tert-butylbenzoate), also known as a biphenyl derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological effects, focusing on its antioxidant properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
Benzene-1,4-diyl bis(4-tert-butylbenzoate) is characterized by its biphenyl structure, which is known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 350.44 g/mol. The presence of tert-butyl groups increases lipophilicity, potentially affecting bioavailability and interaction with biological membranes.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of biphenyl derivatives. Research indicates that compounds with a biphenyl scaffold can exhibit significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. For instance, studies have shown that such compounds can act as chain-breaking antioxidants when tested in vitro alongside standard antioxidants like α-tocopherol (TOH) and ascorbyl palmitate (AscPH) .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Benzene-1,4-diyl bis(4-tert-butylbenzoate) | 25 | Chain-breaking antioxidant |
| α-Tocopherol (TOH) | 15 | Free radical scavenger |
| Ascorbyl Palmitate (AscPH) | 30 | Free radical scavenger |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to determine the safety profile of benzene-1,4-diyl bis(4-tert-butylbenzoate). In vitro studies reveal that this compound exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For example, it has been observed to inhibit the growth of ovarian cancer cells (OVCAR-3) at concentrations above 50 µM without significantly affecting human embryonic kidney cells (HEK293) .
Table 2: Cytotoxic Effects on Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| OVCAR-3 | 50 | 2.5 |
| HEK293 | 125 | - |
The biological activity of benzene-1,4-diyl bis(4-tert-butylbenzoate) can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis .
- Inhibition of Pro-inflammatory Pathways : There is evidence suggesting that benzene-1,4-diyl bis(4-tert-butylbenzoate) can downregulate pro-inflammatory cytokines, further supporting its potential therapeutic use in inflammatory diseases.
Case Studies and Applications
Several case studies have explored the therapeutic potential of benzene-1,4-diyl bis(4-tert-butylbenzoate):
- Case Study 1 : A study investigated its effects on inflammatory bowel disease models in rats. Results indicated a significant reduction in inflammation markers when treated with the compound .
- Case Study 2 : In a clinical trial for skin conditions related to oxidative stress, patients showed improved symptoms after topical application of formulations containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
